TIPP-psi

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

TIPPpsi 的合成涉及多个步骤,从适当的氨基酸开始,并将它们整合到肽链中。该过程通常包括:

肽键形成: 使用碳二亚胺或脲盐等偶联试剂在氨基酸之间形成肽键。

保护基策略: 采用氨基和羧基的保护基来防止不必要的反应。

工业生产方法

TIPPpsi 的工业生产很可能遵循类似的合成路线,但规模更大。这将涉及:

自动化肽合成仪: 用于简化肽键形成过程。

大规模纯化: 使用工业规模的 HPLC 或其他色谱技术。

质量控制: 通过严格的测试确保最终产品的纯度和一致性.

化学反应分析

反应类型

TIPPpsi 经历各种化学反应,包括:

氧化: 在特定条件下可以氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在分子上的特定部位发生.

常用试剂和条件

氧化剂: 如过氧化氢或高锰酸钾。

还原剂: 如硼氢化钠或氢化铝锂。

取代试剂: 包括卤素或其他亲核试剂.

主要形成的产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物 .

科学研究应用

Understanding Delta Opioid Receptors

TIPP-psi plays a crucial role in elucidating the function of delta opioid receptors in various biological processes. Studies have shown its effectiveness in blocking delta receptor activity, which is essential for understanding pain modulation and addiction mechanisms.

Case Study: Delta Opioid Receptor Inhibition

In a study published in The Journal of Pharmacology and Experimental Therapeutics, this compound demonstrated concentration-dependent inhibition of adenylyl cyclase activity in cellular models expressing delta opioid receptors. It was found to be less potent than its parent compound TIPP but still significant in its effects (IC50 = 3.97 nM) .

Medical Applications

Therapeutic Potential in Pain Management

this compound is being investigated for its potential therapeutic applications in pain management and addiction treatment. Its ability to selectively block delta opioid receptors without affecting mu or kappa receptors makes it a promising candidate for developing safer analgesics.

Table 2: Therapeutic Potential of this compound

| Application | Mechanism of Action | Current Status |

|---|---|---|

| Pain management | Delta receptor blockade | Preclinical studies |

| Addiction treatment | Reduces cravings by modulating receptor activity | Under investigation |

| Neuroprotection | Potential protective effects on neuronal health | Preliminary findings |

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reference compound for quality control and the development of new drugs targeting the opioid system. Its high selectivity for delta opioid receptors aids in the design of novel therapeutics with fewer side effects.

作用机制

TIPPpsi 通过选择性地结合 δ 阿片受体发挥作用。这种结合抑制受体的活性,阻断内源性阿片类物质的作用。 分子靶点包括 δ 阿片受体,所涉及的途径主要与疼痛调节和神经递质释放有关 .

相似化合物的比较

类似化合物

DPDPE: 另一种 δ 选择性阿片肽。

纳曲酮: 一种非肽 δ 阿片受体拮抗剂。

ICI 174864: 一种选择性 δ 阿片受体拮抗剂.

独特性

TIPPpsi 由于其对 δ 阿片受体的高度选择性和强大的拮抗作用而独一无二。 这使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

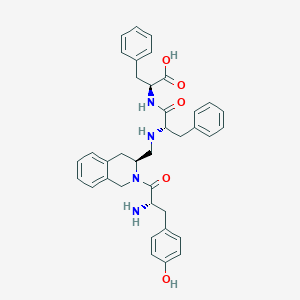

TIPP-psi (H-Tyr-TicPsi[CH(2)NH]Phe-Phe-OH) is a pseudopeptide analog of the delta opioid antagonist TIPP, developed to enhance selectivity and stability against enzymatic degradation. This compound has garnered significant interest in opioid research due to its unique pharmacological properties and biological activities.

Structure and Properties

This compound is characterized by a modified peptide bond that enhances its stability and receptor affinity. The compound exhibits subnanomolar affinity for delta opioid receptors (DORs) while demonstrating remarkably low affinity for mu opioid receptors (MORs). Specifically, the ratio of binding affinities is reported as Kiμ/Kiδ=10,500, indicating a strong selectivity for DORs over MORs .

This compound functions primarily as a delta opioid receptor antagonist , but it has also exhibited unexpected agonistic properties in certain experimental settings. Research indicates that this compound can inhibit adenylyl cyclase activity in cells expressing delta-opioid receptors, suggesting that it may have dual roles depending on the cellular context .

Key Findings:

- Inhibition of Adenylyl Cyclase : this compound showed concentration-dependent inhibition of adenylyl cyclase activity with an IC50 value of 3.97nM, indicating its role in modulating intracellular signaling pathways linked to opioid receptors .

- Membrane Potential Hyperpolarization : In studies involving synaptic transmission, this compound was found to enhance DAMGO-induced hyperpolarization of membrane potential, suggesting its involvement in modulating neuronal excitability .

Comparative Biological Activity

The following table summarizes the biological activities and receptor affinities of this compound compared to its parent compound TIPP and other related compounds.

| Compound | Receptor Affinity (Ki) | Selectivity (Ki μ/Ki δ) | IC50 (Adenylyl Cyclase) | Agonist Activity |

|---|---|---|---|---|

| TIPP | Subnanomolar | 10,500 | 0.162 nM | Yes |

| This compound | Subnanomolar | 10,500 | 3.97 nM | Yes |

| TIP | Varies | N/A | N/A | No |

Case Studies and Experimental Evidence

- Synaptic Transmission Studies : In experiments with hippocampal neurons, this compound significantly reduced the amplitude of inhibitory postsynaptic currents when used in conjunction with MOR antagonists, indicating a complex interaction between DORs and MORs in synaptic modulation .

- Behavioral Studies : In vivo studies have shown that this compound can modulate pain responses without the typical side effects associated with mu agonists, highlighting its potential therapeutic applications in pain management without inducing tolerance or dependence .

- Pharmacological Characterization : Extensive structure-activity relationship studies have demonstrated that minor structural modifications can dramatically alter the pharmacological profile of TIPP-derived compounds, leading to the identification of new therapeutic agents with improved efficacy and safety profiles .

属性

CAS 编号 |

159992-07-1 |

|---|---|

分子式 |

C37H40N4O5 |

分子量 |

620.7 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |

InChI 键 |

RPKMHCAOERKVEC-DYTOPAQESA-N |

SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

手性 SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

规范 SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

同义词 |

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。